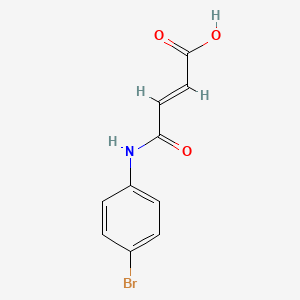

3-(N-(4-溴苯基)氨基甲酰基)丙-2-烯酸

描述

“3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid”, also known as “(2E)-3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid”, is a chemical compound with the CAS Number: 843664-90-4 . It has a molecular weight of 270.08 and its molecular formula is C10H8BrNO3 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 270.08 and its molecular formula is C10H8BrNO3 . The InChI code for this compound provides additional information about its molecular structure .科学研究应用

新化合物的合成

- 3-(N-(4-溴苯基)氨基甲酰基)丙-2-烯酸用作合成各种杂环化合物的起始原料,例如芳基丙烯酸、吡啶并嘧啶酮和呋喃酮衍生物。这些化合物是通过与不同试剂反应合成的,显示出潜在的抗菌活性 (El-Hashash 等人,2015)。

过渡金属配位化学

- 该酸用于合成过渡金属羧酸盐。这些羧酸盐已通过各种光谱方法表征,并测试了它们的杀生物特性,表明在对抗微生物方面具有潜在用途 (Shahzadi 等人,2008)。

结构研究

- 已经使用 X 射线晶体学、光谱方法和量子化学计算对类似化合物的结构性质进行了研究。这些研究提供了对这些化合物分子相互作用和稳定性的见解,这对它们在各个领域的潜在应用至关重要 (Venkatesan 等人,2016)。

杂环化合物的合成

- 该酸还用于生成不同的杂环,例如吡喃、吡啶和酞嗪酮衍生物。生产各种化合物的多功能性突出了其在合成化学中的重要性 (El-Hashash 等人,2012)。

液晶对齐

- 该化合物的衍生物已显示出促进商用向列型液晶的出色光对齐能力。这对液晶显示器 (LCD) 的开发和改进具有重要意义 (Hegde 等人,2013)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It’s known that similar compounds are often incorporated into drugs designed for anticancer, antiviral, antihypertensive, analgesic, antipyretic, anti-inflammatory, and anti-psoriasis agents .

Mode of Action

The mode of action of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid involves the formation of a conjugated double bond resulting from dehydrogenation, i.e., the formation of an α,β unsaturated system . This structural feature may contribute to its interaction with its targets.

Biochemical Pathways

The compound is involved in the generation and synthesis of different heterocycles such as 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivative . It serves as a key starting material to synthesize some important heterocycles, including fused pyrido-pyrimidine and fused pyrido-pyridazinopyrimidine .

Pharmacokinetics

Its molecular weight of 27008 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

The compound has been reported to have potential antibacterial activities, which prevented the growth of Staphylococcus aureus . It also exhibits anti-proliferative action against human cervix carcinoma . Some of its derivatives are active on the blood circulatory system and can stimulate skin regeneration and increase the efficacy of antibiotic therapy of Staphylococcus and Proteus infected wounds .

属性

IUPAC Name |

(E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFUZCLEZJCRN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

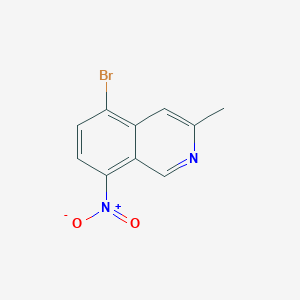

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

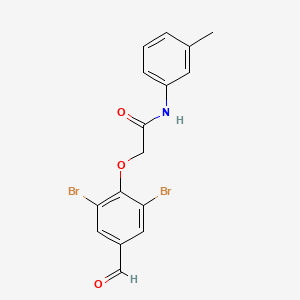

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)